molecular formula C21H14BrF3N2O5 B11095361 N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B11095361
M. Wt: 511.2 g/mol
InChI Key: JNHONTLHCZPTJP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is an organic compound with a complex structure, featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps:

    Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The methoxy group is added through a nucleophilic substitution reaction, often using methanol and a base.

    Amidation: The final step involves the formation of the amide bond, typically using an amine and a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like tin(II) chloride or iron in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium methoxide, potassium carbonate, various nucleophiles.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s potential to interact with specific enzymes or receptors could be explored for therapeutic applications. Its structural features might be optimized to enhance its efficacy and selectivity as a drug candidate.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including agrochemicals, dyes, and polymers. Its unique properties might also make it suitable for use in electronic materials or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups could play a role in binding to the target site, while the bromine and methoxy groups might influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions, making it a valuable tool in both research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C21H14BrF3N2O5

Molecular Weight

511.2 g/mol

IUPAC Name

N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C21H14BrF3N2O5/c1-31-19-9-12(20(28)26-15-4-2-3-14(22)11-15)5-7-18(19)32-17-8-6-13(21(23,24)25)10-16(17)27(29)30/h2-11H,1H3,(H,26,28)

InChI Key

JNHONTLHCZPTJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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